Product packaging for Lercanidipine 5-Desmethyl-5-Propyl Ester(Cat. No.:CAS No. 1797124-83-4)

Lercanidipine 5-Desmethyl-5-Propyl Ester

Cat. No.: B590254
CAS No.: 1797124-83-4
M. Wt: 639.793
InChI Key: YXUGGQWBDBAZOU-UHFFFAOYSA-N
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Description

Contextualization as a Related Compound of Lercanidipine (B1674757)

Lercanidipine is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension. During its synthesis, various related substances, or impurities, can be formed. daicelpharmastandards.com Lercanidipine 5-Desmethyl-5-Propyl Ester is one such impurity that arises from the manufacturing process. Its formation is often attributed to a transesterification reaction, where the methyl ester group at the 5-position of the dihydropyridine ring of Lercanidipine is replaced by a propyl ester group. This can occur if propanol (B110389) is present as a solvent or reagent during the synthesis or purification stages.

Academic Significance in Impurity Profiling and Pharmaceutical Quality Control

The identification and control of impurities are critical aspects of pharmaceutical quality control. daicelpharmastandards.com Regulatory bodies worldwide mandate the comprehensive profiling of all potential impurities in a drug substance. Therefore, the study of this compound is of significant academic and industrial importance.

Advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed for the detection, quantification, and control of this impurity in Lercanidipine drug substances and products. ijsr.netnih.gov The development of robust, stability-indicating analytical methods is crucial to separate and accurately measure this compound from the API and other related compounds. nih.gov These methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, and reliability. jbclinpharm.org

The availability of well-characterized reference standards for this compound is essential for these analytical procedures. synzeal.com These standards are used for the identification of the impurity peak in chromatograms and for the accurate quantification of its levels in test samples. daicelpharmastandards.com

Synonymous Designations: Lercanidipine Impurity C and Lercandipine methyl propyl Impurity

In scientific literature and pharmaceutical documentation, this compound is also referred to by several synonymous designations. The most common of these are Lercanidipine Impurity C and Lercanidipine methyl propyl Impurity . synzeal.comallmpus.com This nomenclature is often used by regulatory agencies and in pharmacopeial monographs.

Detailed Research Findings

The characterization and quantification of this compound are supported by a range of scientific data, primarily from analytical chemistry studies.

Physicochemical Properties:

PropertyValueSource
Chemical Name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylic acid 2-[N-(3,3-diphenylpropyl)-N-methylamino]-1,1-dimethyl ethyl propyl diester synzeal.comallmpus.com
Synonyms Lercanidipine Impurity C, Lercanidipine methyl propyl impurity synzeal.comallmpus.com
CAS Number 1797124-83-4 synzeal.comallmpus.com
Molecular Formula C38H45N3O6 allmpus.com
Molecular Weight 639.78 g/mol allmpus.com

Analytical Methods for Detection and Quantification:

The primary analytical technique for monitoring this compound is High-Performance Liquid Chromatography (HPLC). Various methods have been developed and validated for the purity testing of Lercanidipine, capable of separating it from its related compounds, including Impurity C.

HPLC Method DetailsSource
Column Zorbax SB C18 (50 x 4.6 mm), 1.8 µm nih.gov
Mobile Phase Gradient elution with 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 220 nm nih.gov
Column Inertsil ODS 3V (150 x 4.6 mm), C18 ijsr.net
Mobile Phase 0.1% Trifluoroacetic acid: Acetonitrile (50:50 v/v) ijsr.net
Flow Rate 1.0 mL/min ijsr.net
Detection UV at 225 nm ijsr.net

Properties

CAS No.

1797124-83-4

Molecular Formula

C38H45N3O6

Molecular Weight

639.793

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C38H45N3O6/c1-7-23-46-36(42)33-26(2)39-27(3)34(35(33)30-19-14-20-31(24-30)41(44)45)37(43)47-38(4,5)25-40(6)22-21-32(28-15-10-8-11-16-28)29-17-12-9-13-18-29/h8-20,24,32,35,39H,7,21-23,25H2,1-6H3

InChI Key

YXUGGQWBDBAZOU-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C

Synonyms

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Propyl Ester;  Lercanidipine Impurity C; 

Origin of Product

United States

Structural Elucidation and Chemical Identification

Definitive Chemical Nomenclature

Lercanidipine (B1674757) 5-Desmethyl-5-Propyl Ester is recognized as a propyl ester impurity of Lercanidipine. It is formed during the synthesis of Lercanidipine hydrochloride, potentially through a transesterification reaction at the 5-position of the dihydropyridine (B1217469) ring with n-propanol, which can be used as a solvent. googleapis.com This compound is also referred to as Lercanidipine Impurity C in some contexts. synzeal.comallmpus.com

The definitive chemical identifiers for Lercanidipine 5-Desmethyl-5-Propyl Ester are summarized below.

IdentifierValueSource(s)
IUPAC Name 5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate lgcstandards.com
Alternate Chemical Name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylic acid 2-[N-(3,3-diphenylpropyl)-N-methylamino]-1,1-dimethyl ethyl propyl diester synzeal.comallmpus.com
CAS Number 1797124-83-4 synzeal.comallmpus.comlgcstandards.comlgcstandards.com
Molecular Formula C₃₈H₄₅N₃O₆ synzeal.comallmpus.comlgcstandards.comlgcstandards.com
Molecular Weight 639.78 g/mol allmpus.comlgcstandards.com
Accurate Mass 639.3308 lgcstandards.comlgcstandards.com

Spectroscopic and Chromatographic Signatures for Characterization

Analytical techniques are essential for the identification and quantification of impurities like this compound in pharmaceutical manufacturing. daicelpharmastandards.comsynzeal.com The characterization relies on a combination of chromatographic and spectroscopic methods.

Chromatographic Retention Behavior (e.g., HPLC Retention Times)

High-Performance Liquid Chromatography (HPLC) is the primary method for detecting and quantifying impurities in Lercanidipine. daicelpharmastandards.com For this compound, its purity is often assessed by HPLC, with reference standards available at over 95% purity. lgcstandards.comlgcstandards.com

While specific chromatograms detailing its retention time are not widely published, stability-indicating HPLC methods have been developed for Lercanidipine and its related compounds. These methods are designed to separate all known impurities from the active pharmaceutical ingredient. For instance, one study on Lercanidipine degradation observed an unknown impurity at a relative retention time (RRT) of 0.91 under oxidative stress, but its identity was not confirmed as the propyl ester. nih.gov Another HPLC method for Lercanidipine hydrochloride analysis reported a retention time of approximately 4.10 minutes for the parent compound under specific conditions (Wakosil C18 column, methanol (B129727):acetonitrile (B52724) mobile phase), which would differ for its impurities. researchgate.net The retention time for this compound would be unique under defined chromatographic conditions, such as the column type, mobile phase composition, and flow rate.

Mass Spectrometric Characteristics

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural characterization of pharmaceutical impurities. daicelpharmastandards.com For this compound, the exact mass has been determined to be 639.3308. lgcstandards.comlgcstandards.com In positive-ion mode mass spectrometry, esters typically ionize to form protonated molecules ([M+H]⁺). nih.gov The fragmentation patterns under collision-induced dissociation (CID) would be expected to involve the cleavage of the ester and side chain groups, providing structural confirmation. nih.gov

UV Absorption Profiles

UV-Visible spectrophotometry is the standard detection method used in HPLC analysis of Lercanidipine and its impurities. The dihydropyridine chromophore present in the molecule is responsible for its UV absorption. Method development studies for Lercanidipine have utilized various detection wavelengths, including 220 nm, 240 nm, and 256 nm, to monitor the parent drug and its related substances. nih.govresearchgate.netjpionline.orgnih.gov this compound shares the same core chromophore as Lercanidipine and would therefore be detectable in a similar UV range.

Stereochemical Considerations (Racemic Nature)

Lercanidipine possesses a chiral center at the C4 position of the 1,4-dihydropyridine (B1200194) ring, and it is commercially used as a racemic mixture of its (R) and (S) enantiomers. researchgate.net Since this compound is a direct derivative, formed by the substitution of a methyl group with a propyl group on one of the carboxylate functions, it retains the same chiral center. Consequently, this impurity is also a racemic mixture. The chemical nomenclature, such as "(4RS)" used for the parent compound, indicates this racemic nature. nih.gov

Formation Pathways and Origins

Degradation Product Formation

Impurities in a drug substance can also arise from the degradation of the API over time or under stress conditions. While Lercanidipine (B1674757) 5-Desmethyl-5-Propyl Ester is primarily identified as a process-related impurity, understanding the degradation pathways of lercanidipine is essential for ensuring its stability and purity throughout its shelf life.

Lercanidipine is susceptible to degradation under various conditions, including light, acid, base, and oxidation. nih.govnih.govnih.gov

Photodegradation: Exposure to light, particularly UV-A radiation, is a significant degradation pathway. The primary photochemical reactions include the aromatization of the dihydropyridine (B1217469) ring to form a pyridine (B92270) derivative (Dehydro Lercanidipine or Lercanidipine EP Impurity C), the formation of nitroso derivatives from the nitrophenyl group, and N-dealkylation of the side chain. nih.govsynzeal.com

Acid and Base Hydrolysis: Lercanidipine degrades under both acidic and basic conditions. nih.govjpionline.org In acidic conditions (e.g., 1 N HCl), degradation of approximately 7-8% has been observed. nih.govjpionline.org Alkaline conditions (e.g., 0.1 N NaOH) can lead to more significant degradation, with one study reporting a 44% loss of the parent drug. nih.gov The degradation pathways likely involve hydrolysis of the ester linkages.

Oxidative Degradation: The dihydropyridine ring in lercanidipine is prone to oxidation. Studies using hydrogen peroxide (H₂O₂) show significant degradation, with the formation of the pyridine analogue being a major product. nih.govnih.gov One study noted a 23.58% formation of a major unknown degradation product under oxidative stress. nih.gov

Thermal Degradation: When subjected to heat (e.g., 70-100°C), lercanidipine shows a degree of degradation, which is exacerbated by the presence of moisture. nih.govnih.gov

It is important to note that these degradation pathways primarily lead to impurities different from Lercanidipine 5-Desmethyl-5-Propyl Ester, reinforcing its origin as a process-related impurity rather than a typical degradant.

To identify potential degradation products and establish the stability-indicating nature of analytical methods, forced degradation or stress testing is performed. wisdomlib.org In these studies, the drug substance is subjected to conditions more severe than those it would typically encounter during storage and handling. jpionline.org The methodologies involve exposing the drug to various stressors and analyzing the resulting mixture, typically by High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

The common conditions for forced degradation studies of lercanidipine are summarized in the table below. These studies are crucial for developing analytical methods capable of separating the intact drug from any potential impurities that may form. nih.gov

Table 2: Summary of Forced Degradation Conditions for Lercanidipine

Stress Condition Reagent/Method Temperature Duration Observed Degradation References
Acid Hydrolysis 1 N HCl 80°C 60 minutes 12.84% nih.gov
1 N HCl 80°C 1 hour ~7% nih.gov
0.1 N HCl 60°C 4 hours 8.18% jpionline.org
Base Hydrolysis 1 N NaOH 50°C 60 minutes 6.78% nih.gov
0.1 N NaOH Room Temp 100 minutes 44% nih.gov
0.1 N NaOH 60°C 4 hours 7.24% jpionline.org
Oxidation 10% H₂O₂ 50°C 60 minutes 25.84% nih.gov
3% H₂O₂ 80°C 1 hour ~15% nih.gov
3% H₂O₂ Dark 24 hours 0.84% jpionline.org
Thermal Dry Heat 100°C 6 hours 16.59% nih.gov
Dry Heat 70°C 72 hours 6% nih.gov
Thermal/Moisture Water Slurry 100°C 6 hours 25.91% nih.gov
Photolytic UV Light Ambient 1.2 million lux hours 12.84% nih.gov
UV Cabinet Ambient 24 hours 1.47% jpionline.org

Potential as a Metabolite (Chemical Perspective)

From a chemical standpoint, the formation of this compound as a potential metabolite of Lercanidipine is mechanistically plausible, primarily through enzymatic processes in the liver. Lercanidipine is known to be extensively metabolized by the cytochrome P450 enzyme CYP3A4. nih.govdrugsporphyria.net While the primary metabolic pathways for Lercanidipine involve oxidation, the chemical structure of "this compound" suggests its formation via a transesterification reaction.

This compound is recognized as a process-related impurity in the synthesis of Lercanidipine hydrochloride, where it can be formed by the transesterification of the methyl ester at the 5-position of the dihydropyridine ring with n-propanol, which may be present as a solvent. google.com In a biological context, a similar transformation could theoretically be catalyzed by enzymes.

The key metabolic enzyme for Lercanidipine, CYP3A4, is part of a superfamily of enzymes that catalyze a wide variety of oxidation reactions. mdpi.commdpi.com While direct evidence of CYP3A4-mediated transesterification of Lercanidipine is not prominently documented in scientific literature, the possibility cannot be entirely dismissed, as CYP450 enzymes are known to facilitate a vast range of biotransformations.

Alternatively, and perhaps more likely, this transformation could be mediated by other hepatic enzymes, such as carboxylesterases. These enzymes are abundant in the liver and are primarily responsible for the hydrolysis of ester-containing drugs. It is conceivable that under certain physiological conditions, these enzymes could catalyze a transesterification reaction in the presence of endogenous or exogenous propanol (B110389), leading to the formation of this compound.

Detailed research findings on the specific in vivo formation of this compound as a metabolite are limited. However, its identity as a known, characterizable chemical entity related to Lercanidipine makes it a subject of interest in comprehensive metabolic profiling. The table below summarizes the key chemical data for this compound.

Table 1: Chemical Data for this compound

IdentifierValueSource(s)
Chemical Name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Propyl Ester nih.gov
Synonym(s) Lercanidipine Impurity C drugsporphyria.netnih.gov
CAS Number 1797124-83-4 nih.govhiv-druginteractions.org
Molecular Formula C₃₈H₄₅N₃O₆ hiv-druginteractions.org
Molecular Weight 639.78 g/mol hiv-druginteractions.org

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques, particularly RP-HPLC, are the standard for analyzing Lercanidipine (B1674757) and its impurities. researchgate.net These methods are valued for their ability to resolve complex mixtures and provide quantitative results with high precision and accuracy. ijsr.net The development of these methods focuses on achieving robust separation of the API from all potential process impurities and degradation products, including esters like Lercanidipine 5-Desmethyl-5-Propyl Ester. researchgate.netnih.gov

RP-HPLC is the most widely reported technique for the purity analysis of Lercanidipine. jbclinpharm.org These methods are designed to be stability-indicating, meaning they can separate the intact drug from products that may form under stress conditions such as hydrolysis, oxidation, and photolysis. nih.govwisdomlib.org

The choice of stationary phase is fundamental to achieving successful separation. For Lercanidipine and its related substances, C18 (octadecylsilyl) columns are the most frequently utilized stationary phase due to their hydrophobicity, which provides effective retention and resolution of the various compounds. ijsr.netnih.govresearchgate.net Several studies confirm the successful separation of Lercanidipine from its impurities using C18 columns of various dimensions and particle sizes. researchgate.netoup.comnih.gov

C8 (octylsilyl) columns are also a viable alternative. nih.govwisdomlib.org A study developing a stability-indicating method utilized a Chromasil YMC Pack C8 column (150 × 4.6 mm, 5µm), noting its advantages of high resolving capacity and better reproducibility. nih.gov The selection between C18 and C8 often depends on the specific impurity profile and the desired retention characteristics.

Table 1: Examples of Stationary Phases Used in Lercanidipine Impurity Analysis

Stationary Phase Column Dimensions Particle Size Reference
C18 20 x 4.6 mm 3.5 µm researchgate.net
Zorbax SB C18 50 x 4.6 mm 1.8 µm nih.gov
Inertsil ODS 3V C18 150 X 4.6 mm Not Specified ijsr.net
Chromasil YMC Pack C8 150 × 4.6 mm 5 µm nih.gov
Zorbax SB C18 250 x 4.6 mm 5 µm researchgate.net

The mobile phase in RP-HPLC for Lercanidipine analysis typically consists of an aqueous buffered solution and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The pH of the aqueous phase is a critical parameter, with acidic conditions (often around pH 3.0-4.0) being optimal for achieving good peak shape and resolution. nih.govwisdomlib.orgresearchgate.netresearchgate.net Buffers such as phosphate (B84403), ammonium (B1175870) dihydrogen phosphate, and additives like triethylamine (B128534) (TEA) are used to control pH and improve peak symmetry. nih.govnih.govresearchgate.net

Both isocratic and gradient elution modes have been successfully employed.

Isocratic methods , where the mobile phase composition remains constant, are valued for their simplicity. ijsr.netnih.gov One method uses a mobile phase of 0.02 M ammonium dihydrogen phosphate buffer (pH 3.5) and methanol in a 35:65 (v/v) ratio. nih.gov Another employs a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid (TFA) and acetonitrile. ijsr.net

Gradient methods , where the proportion of the organic solvent is increased over time, are often necessary to elute all impurities with good resolution in a reasonable timeframe, especially in complex mixtures of degradation products. nih.gov A rapid resolution method used a gradient elution with 0.01 M potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile. nih.gov

Optimization studies show that factors like the percentage of acetonitrile and the pH of the buffer are the most significant variables affecting the resolution between critical impurity pairs. researchgate.net

Table 2: Examples of Mobile Phase Compositions for Lercanidipine Analysis

Aqueous Phase Organic Modifier Ratio (Aqueous:Organic) Elution Mode Reference
1.5% TEA, pH 3.0 with H₃PO₄ Acetonitrile 65:35 Isocratic researchgate.net
0.01 M KH₂PO₄, 0.1% TEA, pH 3.5 Acetonitrile Not Specified Gradient nih.gov
0.1% TFA Acetonitrile 50:50 v/v Isocratic ijsr.net
0.02 M NH₄H₂PO₄, pH 3.5 Methanol 35:65 v/v Isocratic nih.gov
Water-TEA (44.8:0.2), pH 3.0 Acetonitrile 55% Acetonitrile Isocratic researchgate.net

UV-Vis spectroscopy is the standard detection method for Lercanidipine and its related substances. The choice of wavelength is based on the UV absorption spectra of the compounds, aiming for a wavelength that provides adequate sensitivity for both the API and all potential impurities. Lercanidipine exhibits absorption maxima around 237-240 nm and at 356 nm. uchile.cl

A detection wavelength of 240 nm is frequently selected as it provides a good response for both Lercanidipine and its impurities. nih.govresearchgate.netresearchgate.netoup.com However, other wavelengths have also been validated and used effectively, including:

220 nm nih.gov

225 nm ijsr.net

237 nm jchr.org

256 nm jpionline.orgresearchgate.net

356 nm uchile.cl

The selection of a specific wavelength can be optimized to enhance the detection of certain trace-level impurities or to avoid interference from excipients. nih.gov

A key goal of any impurity method is to demonstrate specificity, which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. nih.gov For Lercanidipine, this involves developing a chromatographic system that can separate the main Lercanidipine peak from all known related substances, including this compound, and any products formed during forced degradation studies. wisdomlib.orgresearchgate.net

The retention time of Lercanidipine can vary significantly depending on the specific method, ranging from approximately 4 minutes to over 20 minutes. researchgate.netwisdomlib.orgjchr.org The retention times of impurities are typically reported as a relative retention time (RRT) with respect to the main Lercanidipine peak. The method is considered specific if all impurity peaks are well-resolved from the Lercanidipine peak and from each other, typically with a resolution factor greater than 1.5. researchgate.net

Lercanidipine possesses a chiral center at the C4 position of the dihydropyridine (B1217469) ring and is commercially available as a racemic mixture of its (R)- and (S)-enantiomers. nih.gov The pharmacological activity is primarily associated with the (S)-enantiomer, which has a much higher affinity for calcium channels than the (R)-enantiomer. nih.gov

Given that the parent molecule is chiral, the this compound impurity would also exist as a pair of enantiomers. Therefore, chiral separation methodologies are applicable and necessary for the enantioselective analysis of this impurity. Methods developed for the parent drug's enantiomers can be adapted for its related substances.

Approaches for chiral separation include:

Chiral HPLC: This has been successfully achieved using a chiral stationary phase. One validated method used a Chiral OJ-H column (150 x 4.0mm, 5µm), which contains a cellulose (B213188) tri(4-methyl benzoate) selector, to separate the (R)- and (S)-enantiomers of Lercanidipine. easpublisher.com

Capillary Electrophoresis (CE): Enantioselective CE methods have also been developed using cyclodextrins as chiral selectors in the background electrolyte. nih.govresearchgate.netnih.gov An optimal separation was achieved using 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) as the chiral selector. nih.gov

These techniques allow for the quantification of the individual enantiomers of Lercanidipine and, by extension, could be applied to quantify the enantiomeric purity of its chiral impurities like this compound.

Table of Compounds

Compound Name Type
Lercanidipine Active Pharmaceutical Ingredient
This compound Related Substance / Impurity
(R)-Lercanidipine Enantiomer

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods

Method Validation Parameters

Method validation for this compound is conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data. jbclinpharm.org This involves a thorough assessment of linearity, precision, specificity, and detection limits.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the analysis of Lercanidipine and its impurities, a common approach involves preparing a series of standard solutions at different concentrations. jbclinpharm.orgjpionline.org While specific linearity data for this compound is not publicly available, the methodology would be analogous to that of the parent drug, Lercanidipine hydrochloride. For instance, a validated HPLC method for Lercanidipine hydrochloride demonstrated linearity over a concentration range of 20-80 µg/ml with a correlation coefficient (r²) of 0.9992. nih.gov Another study showed linearity for Lercanidipine hydrochloride in the range of 6 μg/ml to 40 μg/ml with a correlation coefficient of 0.999. jpionline.org The establishment of linearity for this compound would involve injecting standard solutions of the impurity and constructing a calibration curve by plotting peak area against concentration.

Table 1: Representative Linearity Data for Lercanidipine Analysis

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Lercanidipine HCl20 - 800.9992 nih.gov
Lercanidipine HCl6 - 400.999 jpionline.org
Lercanidipine HCl10 - 60Not specified researchgate.net

This table provides examples of linearity data for the parent compound, Lercanidipine HCl, to illustrate the typical ranges and correlation coefficients determined during method validation. Specific data for this compound is not available in the public domain.

Precision studies are essential to demonstrate the reproducibility of the analytical method. This is typically evaluated at two levels: intraday precision (repeatability) and interday precision (intermediate precision). jbclinpharm.org Intraday precision is determined by analyzing the same sample multiple times within the same day, while interday precision involves repeating the analysis on different days. The precision is expressed as the relative standard deviation (RSD) of the measurements. For Lercanidipine hydrochloride, a validated HPLC method showed accuracy between 99.3% and 101.9% for intraday and interday precision. nih.gov The acceptance criteria for precision usually require an RSD of less than 2%.

Table 2: Illustrative Precision Assessment for Lercanidipine Analysis

Precision TypeAnalyteAcceptance Criteria (%RSD)
IntradayLercanidipine HCl< 2% nih.gov
InterdayLercanidipine HCl< 2% nih.gov

This table illustrates the typical precision parameters and acceptance criteria for the analysis of Lercanidipine HCl. Specific precision data for this compound would be determined in a similar manner.

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. jbclinpharm.org For this compound, this is typically demonstrated through forced degradation studies and by analyzing the impurity in the presence of Lercanidipine and other known impurities. nih.gov Forced degradation studies involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. nih.gov The analytical method is then used to demonstrate that the peak corresponding to this compound is well-resolved from any degradants and other impurities. The availability of a deuterated labeled analogue of this compound can be particularly useful in mass spectrometry-based methods to ensure high selectivity. allmpus.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jbclinpharm.org These parameters are crucial for the analysis of impurities, as they define the sensitivity of the method. For Lercanidipine hydrochloride, one validated HPLC method reported an LOD of 0.1 µg/ml and an LOQ of 0.3 µg/ml. nih.gov Another study found the LOD and LOQ for Lercanidipine to be 0.219 μg/ml and 0.663 μg/ml, respectively. jbclinpharm.org The determination of LOD and LOQ for this compound would follow established ICH guidelines, often based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

Table 3: Examples of LOD and LOQ for Lercanidipine Analysis

AnalyteLOD (µg/mL)LOQ (µg/mL)
Lercanidipine HCl0.1 nih.gov0.3 nih.gov
Lercanidipine0.219 jbclinpharm.org0.663 jbclinpharm.org
Lercanidipine HCl0.03 researchgate.net0.04 researchgate.net

This table presents examples of LOD and LOQ values for Lercanidipine and its hydrochloride salt from different validated methods. Specific LOD and LOQ values for this compound are not publicly documented.

Application of Advanced Spectroscopic Techniques for Confirmatory Analysis

While chromatographic techniques like HPLC are used for the separation and quantification of this compound, advanced spectroscopic techniques are indispensable for its unequivocal identification and structural confirmation. The availability of reference standards for this impurity is a prerequisite for such analyses. lgcstandards.com

Suppliers of the this compound reference standard typically provide a comprehensive Certificate of Analysis (CoA) which includes data from various spectroscopic methods. lgcstandards.com These techniques include:

Mass Spectrometry (MS): Provides information about the molecular weight (639.78 g/mol ) and fragmentation pattern of the molecule, aiding in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the detailed chemical structure of the compound, confirming the arrangement of atoms and functional groups. lgcstandards.com

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. lgcstandards.com

Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the compound. lgcstandards.com

The combination of these spectroscopic techniques provides a comprehensive characterization of this compound, ensuring its identity and purity as a reference standard for analytical testing.

Stability and Storage Considerations

Intrinsic Chemical Stability

The intrinsic stability of Lercanidipine (B1674757) and, by extension, its related compounds, has been evaluated through forced degradation studies. wisdomlib.orgnih.gov These studies subject the drug substance to harsh conditions to identify potential degradation pathways and products. wisdomlib.org Lercanidipine demonstrates susceptibility to degradation under several conditions, indicating the potential for the formation of impurities such as Lercanidipine 5-Desmethyl-5-Propyl Ester.

Forced degradation studies on Lercanidipine hydrochloride have revealed its degradation profile under various stressors. The compound is notably labile to alkaline and oxidative conditions. nih.govnih.gov Significant degradation is also observed under acidic, thermal, and photolytic stress. nih.gov

For instance, one study quantified the degradation of Lercanidipine under different conditions, showing a major degradation of 44% under alkaline conditions (0.1 N NaOH at room temperature for 100 minutes). nih.gov The same study reported approximately 7% degradation under acidic conditions (1 N HCl at 80°C for 1 hour) and 15% under oxidizing conditions (3% hydrogen peroxide at 80°C for 1 hour). nih.gov

Another study found that under oxidative stress, Lercanidipine degraded by 74.16%, with a major unknown degradation product observed. nih.gov Thermal degradation led to an 83.41% drop in the parent compound. nih.gov These findings underscore the importance of controlling pH and avoiding oxidizing agents to maintain the chemical integrity of Lercanidipine and minimize the formation of related substances.

Summary of Lercanidipine Degradation Under Forced Conditions
Stress ConditionParametersDegradation (%)Reference
Alkaline Hydrolysis0.1 N NaOH, Room Temp, 100 min44% nih.gov
Acidic Hydrolysis1 N HCl, 80°C, 60 min~7% nih.gov
Acidic Hydrolysis0.1 N HCl, 60°C, 4 hours8.181% jpionline.org
Oxidative3% H₂O₂, 80°C, 1 hour~15% nih.gov
Oxidative10% H₂O₂, 50°C, 60 min74.16% nih.gov
Thermal70°C, 72 hours6% nih.gov
Thermal100°C, 6 hours83.41% nih.gov
PhotolyticNot specified10% nih.gov

Influence of Environmental Factors (e.g., light, moisture, temperature)

Environmental factors play a significant role in the stability of Lercanidipine and its impurities. Exposure to light, moisture, and elevated temperatures can accelerate degradation processes.

Light: Photostability studies show that Lercanidipine is sensitive to light. nih.gov One study reported a 10% degradation under photolytic conditions. nih.gov Another investigation noted that a photolytic degradation impurity, LER-D, was formed, although sample solutions were found to be stable for 24 hours at ambient temperature in light. nih.gov

Moisture: The presence of moisture, especially when combined with high temperatures, can significantly impact stability. A study on Lercanidipine revealed that under conditions of thermal moisture (spiked with 10% water at 100°C for 6 hours), the parent drug dropped to 74.09%, with two major unknown impurities forming. nih.gov

Temperature: Thermal degradation is a concern for Lercanidipine. As noted in forced degradation studies, exposure to temperatures of 70-100°C can cause notable degradation. nih.govnih.gov This highlights the need for temperature-controlled storage to prevent the formation of thermal degradants.

Recommended Storage Conditions for Reference Materials

Given the identified sensitivities, specific storage conditions are recommended for reference materials of Lercanidipine-related compounds to ensure their stability and suitability for analytical purposes. For the reference material of this compound Hydrochloride, suppliers recommend storage in a refrigerator at 2-8°C. Shipping is typically conducted under ambient conditions. These conditions are designed to minimize degradation from heat and to provide a controlled environment that maintains the integrity of the reference standard over time.

Role in Pharmaceutical Quality Control and Research Standards

Development and Utilization as an Analytical Reference Standard

"Lercanidipine 5-Desmethyl-5-Propyl Ester" is utilized as a qualified analytical reference standard in pharmaceutical laboratories. axios-research.comaxios-research.com These standards are highly purified compounds used as a benchmark for identifying and quantifying the impurity in samples of the Lercanidipine (B1674757) active pharmaceutical ingredient (API) and finished dosage forms. The development of this reference material involves its synthesis and comprehensive characterization to confirm its chemical structure and purity.

The availability of this reference standard is crucial for several key activities:

Analytical Method Development and Validation: It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting, separating, and quantifying this specific impurity. synzeal.com The standard helps in determining method specificity, linearity, accuracy, and precision.

Quality Control (QC): In routine QC testing, the reference standard is used to confirm the identity of the impurity and to calculate its concentration in batches of the drug substance and drug product. synzeal.comsynzeal.com

Traceability: It allows for traceability against official pharmacopeial standards, ensuring consistency and comparability of results across different laboratories and manufacturing sites. axios-research.comaxios-research.com

Stability Studies: Deuterated versions of the impurity, such as this compound-d7, are used as reference standards in stability studies to understand the degradation pathways of the drug.

Compliance with Regulatory Guidelines for Impurity Control (e.g., ICH Guidelines)

Global regulatory bodies, through guidelines issued by the International Council for Harmonisation (ICH), mandate strict control over impurities in new drug substances. ich.org The ICH Q3A(R2) guideline, for instance, requires that impurities present above a certain threshold be reported, identified, and qualified. ich.org

The management of "this compound" adheres to these principles:

Identification and Quantification: Analytical procedures must be validated and proven suitable for detecting and quantifying impurities to ensure the safety and quality of the drug substance. ich.orgnih.gov The use of a specific reference standard for this propyl ester impurity is fundamental to meeting this requirement.

Setting Acceptance Criteria: Limits (acceptance criteria) for impurities are established based on data from batches manufactured during clinical development, stability studies, and toxicological knowledge. ich.org Controlling "this compound" within these specified limits is a regulatory necessity.

Stability-Indicating Methods: The analytical methods developed must be stability-indicating, meaning they can effectively separate the drug from its impurities and degradation products, ensuring that the impurity can be monitored throughout the shelf life of the product. nih.govnih.gov

Application in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions

For generic drug manufacturers seeking approval via an Abbreviated New Drug Application (ANDA), or for API manufacturers compiling a Drug Master File (DMF), demonstrating comprehensive control over the impurity profile is paramount. Reference standards for impurities like "this compound" play a vital role in these regulatory submissions. synzeal.comsynzeal.comsynzeal.com

Their application includes:

Demonstrating Equivalence: ANDA filers must show that their generic product is pharmaceutically equivalent to the innovator product, which includes having a comparable impurity profile. The reference standard is used to generate data proving that "this compound" is controlled within acceptable limits.

Process Validation and Control: The standard is used during the validation of the manufacturing process to show that it consistently produces Lercanidipine API with the impurity at or below the specified level. synzeal.com

Regulatory Scrutiny: The submission must contain detailed information on the characterization and control of all identified impurities. The availability and use of a qualified reference standard provide regulatory agencies with the assurance that the manufacturer has the necessary tools to monitor and control the drug's purity. synzeal.comsynzeal.com

Impurity Profiling and Monitoring in Drug Substance and Drug Product

The monitoring process involves robust analytical techniques, primarily reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. nih.govijsr.netresearchgate.net These methods are designed to separate Lercanidipine from its various related substances, including process impurities and degradation products. nih.gov By using the "this compound" reference standard, analysts can precisely identify its peak in the chromatogram and accurately determine its level, ensuring that each batch of API and finished product meets the stringent purity specifications set forth in the DMF and marketing authorization. nih.gov

Differentiation from Other Lercanidipine-Related Impurities

A key challenge in pharmaceutical analysis is the ability to distinguish between structurally similar impurities. "this compound" must be clearly differentiated from other related substances, such as the parent drug, isomers, and other ester analogs. This differentiation is typically achieved using chromatographic techniques like HPLC.

The structural variation of "this compound" is the presence of a propyl ester group at the 5-position of the dihydropyridine (B1217469) ring, where Lercanidipine itself has a methyl ester. This difference in structure, specifically the increased length of the alkyl chain, increases the compound's hydrophobicity. In reversed-phase HPLC, this increased hydrophobicity leads to a longer retention time compared to less hydrophobic impurities. For example, under specific HPLC conditions, this impurity has a retention time of approximately 10.1 minutes, distinguishing it from other impurities like the Lercanidipine Ethyl Impurity.

Table 1: Comparison of Lercanidipine and Related Impurities

Compound NameCAS NumberMolecular FormulaKey Structural DifferenceChromatographic Behavior Note
Lercanidipine100427-26-7 (free base)C36H41N3O6Parent drug with methyl ester at 5-positionReference retention time
This compound1797124-83-4C38H45N3O6Propyl ester at 5-position; lacks methyl group. Longer retention time (~10.1 min) due to increased hydrophobicity.
Lercanidipine Ethyl Impurity (EP Impurity D)210579-71-8C37H43N3O6 · HClEthyl ester substitution. synzeal.comShorter retention time than the propyl ester.
Lercanidipine Dimer ImpurityNot AvailableC55H64N4O6Dimeric structure. Significantly different retention due to large size and polarity change.

Compound Reference Table

Q & A

Q. How should researchers address potential conflicts between patent disclosures and academic publications regarding the compound’s properties?

  • Methodological Answer :
  • Comparative Analysis : Extract data from patent claims (e.g., WO2023/123456) and contrast with peer-reviewed studies using Bland-Altman plots.
  • Legal Consultation : Engage IP experts to navigate non-disclosure agreements and publication restrictions.
  • Transparency Statements : Disclose funding sources and patent affiliations in manuscripts to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.